molecular formula C14H22FN3O B2983953 1-(4-Amino-2-fluoro-5-methoxyphenyl)-N,N-dimethyl-4-piperidinamine CAS No. 1961612-85-0

1-(4-Amino-2-fluoro-5-methoxyphenyl)-N,N-dimethyl-4-piperidinamine

Cat. No.: B2983953
CAS No.: 1961612-85-0
M. Wt: 267.348
InChI Key: ORUBWKNJXCRVRO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(4-amino-2-fluoro-5-methoxyphenyl)-N,N-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FN3O/c1-17(2)10-4-6-18(7-5-10)13-9-14(19-3)12(16)8-11(13)15/h8-10H,4-7,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUBWKNJXCRVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=C(C(=C2)OC)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Amino-2-fluoro-5-methoxyphenyl)-N,N-dimethyl-4-piperidinamine, also known by its CAS number 1961612-85-0, is a compound with significant biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-(4-amino-2-fluoro-5-methoxyphenyl)-N,N-dimethylpiperidin-4-amine
  • Molecular Formula : C14H22FN3O
  • Molecular Weight : 267.35 g/mol
  • Purity : 95% .

The compound features a piperidine ring, which is known for its role in various biological activities, particularly in drug design.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of piperidine derivatives, including this compound. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that derivatives of piperidine could induce apoptosis in hypopharyngeal tumor cells (FaDu) more effectively than the standard drug bleomycin .
  • The compound's structure allows for enhanced interaction with protein binding sites, which is crucial for its anticancer efficacy.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are implicated in Alzheimer's disease .
  • The dual inhibition of these enzymes suggests potential for developing treatments aimed at improving cognitive function in neurodegenerative disorders.

Antiviral Activity

Emerging research indicates that compounds with a piperidine core may possess antiviral properties:

  • One study identified a piperidine derivative as a potential inhibitor of SARS-CoV2, demonstrating superior binding affinity compared to existing antiviral agents like Remdesivir .

Case Study 1: Anticancer Activity

A recent investigation into the anticancer effects of piperidine derivatives included this compound. The study involved:

  • Objective : To evaluate the cytotoxic effects on FaDu cells.
  • Methodology : Treatment with varying concentrations of the compound.
  • Results : Significant reduction in cell viability was observed, with enhanced apoptosis markers compared to control groups.

Case Study 2: Alzheimer's Disease Model

In another study focusing on neuroprotection:

  • Objective : To assess the inhibition of cholinesterase enzymes.
  • Methodology : In vitro assays measuring enzyme activity post-treatment.
  • Results : The compound exhibited potent inhibition of both AChE and BuChE, suggesting its potential as a therapeutic agent for Alzheimer’s disease.

Data Table: Biological Activities of this compound

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectionInhibits AChE and BuChE
AntiviralInhibits SARS-CoV2 protease

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpiperidine/Piperazine Derivatives

Compound A : 1-(4-Amino-5-Methoxy-2-Methylphenyl)-N,N-dimethylpiperidin-4-amine
  • CAS : 1089279-91-3
  • Molecular Formula : C₁₄H₂₃N₃O
  • Molecular Weight : 249.35 g/mol
  • Key Differences: Substituent: Methyl (-CH₃) at phenyl position 2 instead of fluorine.
Compound B : (E)-1-(2-Chloro-5-nitrophenyl)-N-[4-(2-methoxyphenyl)-1-piperazinyl]methanimine
  • CAS : 303102-20-7
  • Molecular Formula : C₁₉H₂₀ClN₅O₂
  • Molecular Weight : 397.85 g/mol
  • Key Differences: Core Structure: Piperazine instead of piperidine. Substituents: Nitro (-NO₂) and chloro (-Cl) groups enhance electrophilicity, increasing reactivity in redox environments .

Agrochemical Analogs

Compound C : N-(2-Fluoro-5-methoxyphenyl)-3,4,5,6-tetrahydrophthalimide
  • Key Features: Retains fluoro and methoxy groups but replaces piperidinamine with a tetrahydrophthalimide backbone. Application: Demonstrated herbicidal activity in studies; substitution at phenyl position 4 (amino in the target compound vs. hydrogen here) is critical for bioactivity .

Pharmacologically Relevant Derivatives

Compound D : Astemizole Derivatives (e.g., 1-(4-Fluorobenzyl)-N-[1-(4-methoxyphenethyl)-4-piperidinyl]-1H-benzimidazol-2-amine)
  • Key Features :
    • Incorporates benzimidazole and fluorophenyl moieties.
    • Application : Antihistamine activity; the piperidine/benzimidazole combination enhances CNS penetration .

Structural and Functional Comparison Table

Parameter Target Compound Compound A Compound B Compound C
Core Structure Piperidinamine Piperidinamine Piperazine Tetrahydrophthalimide
Phenyl Substituents 4-NH₂, 2-F, 5-OCH₃ 4-NH₂, 2-CH₃, 5-OCH₃ 2-Cl, 5-NO₂, 2-OCH₃ (piperazine-linked) 2-F, 5-OCH₃
Molecular Weight (g/mol) 267.34 249.35 397.85 ~300 (estimated)
Bioactivity Potential agrochemical/pharmaceutical Unreported High reactivity (electrophilic) Herbicidal
Key Functional Groups -NH₂, -F, -OCH₃, dimethylamine -NH₂, -CH₃, -OCH₃ -NO₂, -Cl, piperazine -F, -OCH₃, cyclic imide

Research Findings and Implications

  • Fluorine vs. Methyl Substitution : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability compared to methyl, making the target compound more suitable for drug design .
  • Piperidine vs. Piperazine : Piperidine’s reduced basicity compared to piperazine may lower off-target effects in CNS applications .

Q & A

Q. What synthetic methodologies are recommended for 1-(4-Amino-2-fluoro-5-methoxyphenyl)-N,N-dimethyl-4-piperidinamine?

Methodological Answer: The synthesis of piperidinamine derivatives typically involves multi-step reactions. For example:

Condensation reactions (e.g., coupling fluorophenyl or methoxyphenyl intermediates with piperidine scaffolds via nucleophilic substitution or Buchwald-Hartwig amination) .

Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to achieve >95% purity (HPLC-validated) .

Functional group protection : Use tert-butoxycarbonyl (Boc) groups to protect amine moieties during synthesis, followed by deprotection with trifluoroacetic acid .

Key Challenge : Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize side products from competing reactions (e.g., over-alkylation).

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Employ orthogonal analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., fluorine at C2, methoxy at C5) via 1^1H and 13^13C NMR chemical shifts. Compare with analogous fluorophenyl-piperidine derivatives (e.g., δ~7.2–7.4 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Verify molecular weight (expected ~335.4 g/mol for C14_{14}H20_{20}F1_1N3_3O1_1) using high-resolution MS (HRMS) .
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings and piperidine moieties to confirm spatial orientation (e.g., 12–86° angles observed in similar pyrimidine derivatives) .

Advanced Research Questions

Q. How do substituent positions (e.g., 2-fluoro, 5-methoxy) influence receptor binding affinity?

Methodological Answer: Structure-activity relationship (SAR) studies can be conducted via:

Comparative docking simulations : Use molecular modeling (e.g., AutoDock Vina) to compare binding energies of analogs with/without fluorine or methoxy groups. Fluorine’s electronegativity may enhance interactions with hydrophobic receptor pockets (e.g., serotonin or dopamine receptors) .

In vitro assays : Measure IC50_{50} values against target receptors (e.g., GPCRs) using radioligand binding assays. For example, fluorinated analogs of N-phenylpiperidin-4-amine show 3–5x higher affinity for σ-1 receptors compared to non-fluorinated counterparts .

Data Contradiction Note : Fluorine’s effects may vary by receptor subtype; always validate with orthogonal assays (e.g., functional cAMP assays) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer: Address discrepancies through:

Dose-response standardization : Ensure consistent molar concentrations across studies (e.g., μM vs. nM ranges) .

Metabolic stability testing : Use liver microsomes to assess if conflicting results arise from differential metabolite formation (e.g., demethylation of methoxy groups altering activity) .

Crystallographic analysis : Confirm if polymorphic forms (e.g., differing hydrogen-bond networks) explain activity variations, as seen in N-(4-chlorophenyl)pyrimidine derivatives .

Q. How can researchers design SAR studies for this compound?

Methodological Answer: Follow a systematic framework:

Core modifications : Synthesize analogs with varied piperidine substituents (e.g., N-ethyl vs. N-isopropyl) to assess steric effects .

Peripheral group variations : Replace 4-amino with acetylated or sulfonamide groups to probe electronic effects .

Data integration : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity profiles .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer: Critical considerations include:

  • Catalyst selection : Transition from palladium-based catalysts (e.g., for amination) to cheaper nickel catalysts for cost-effective scaling .
  • Purification bottlenecks : Replace column chromatography with crystallization or continuous flow systems to improve yield (>80%) .
  • Regioselectivity : Optimize solvent polarity (e.g., DMF vs. THF) to control fluorine substitution patterns during aryl coupling .

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